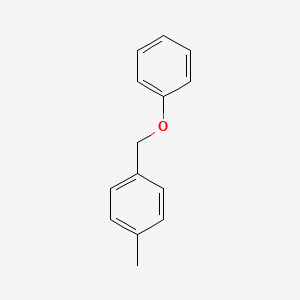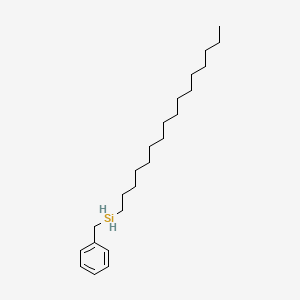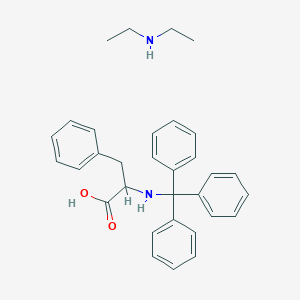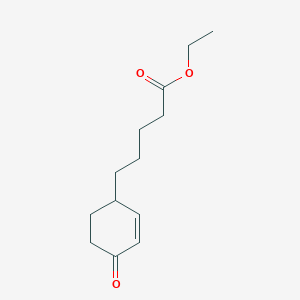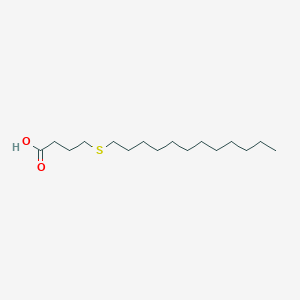
4-(Dodecylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecylsulfanyl)butanoic acid is an organic compound with the molecular formula C16H32O2S It is characterized by a butanoic acid backbone with a dodecylsulfanyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with dodecylthiol. One common method is the esterification of butanoic acid followed by thiol-ene click chemistry to introduce the dodecylsulfanyl group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acid derivatives.
Applications De Recherche Scientifique
4-(Dodecylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dodecylsulfanyl)butanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dodecylthio)butanoic acid
- 4-(Dodecylsulfonyl)butanoic acid
- 4-(Dodecyloxy)butanoic acid
Uniqueness
4-(Dodecylsulfanyl)butanoic acid is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the dodecyl chain also enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
40520-14-7 |
|---|---|
Formule moléculaire |
C16H32O2S |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
4-dodecylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(17)18/h2-15H2,1H3,(H,17,18) |
Clé InChI |
HRDGPYWHDRZWEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


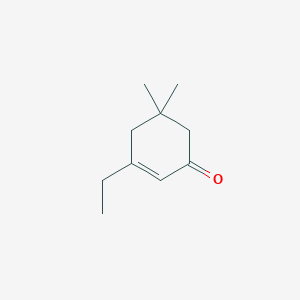
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)
